Product packaging for 4-(4-(Chloromethyl)benzyl)morpholine(Cat. No.:)

4-(4-(Chloromethyl)benzyl)morpholine

Cat. No.: B13157435
M. Wt: 225.71 g/mol
InChI Key: SALWNDMWKRWGTJ-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)benzyl)morpholine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO B13157435 4-(4-(Chloromethyl)benzyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-[[4-(chloromethyl)phenyl]methyl]morpholine

InChI

InChI=1S/C12H16ClNO/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10H2

InChI Key

SALWNDMWKRWGTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CCl

Origin of Product

United States

Significance of the Morpholine Heterocyclic Scaffold in Advanced Chemical Synthesis

The morpholine (B109124) ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and advanced chemical synthesis. nih.govchemicalbook.com Its prevalence in a multitude of approved drugs and biologically active compounds underscores its status as a "privileged structure." nih.govresearchgate.netnih.gov The significance of the morpholine scaffold can be attributed to several key factors.

Morpholine is frequently incorporated into molecules to enhance their pharmacological profiles. nih.govresearchgate.net Its presence can lead to improved aqueous solubility, a crucial factor for drug delivery and bioavailability. researchgate.net The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts, which can further enhance solubility and facilitate formulation. chemicalbook.com Furthermore, the morpholine moiety can improve the metabolic stability of a compound, prolonging its duration of action in the body. nih.gov The ether oxygen and the amine nitrogen can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. researchgate.net It can be introduced into molecules through various synthetic methodologies, often by reacting morpholine itself as a secondary amine with a suitable electrophile. nih.gov The stability of the morpholine ring under a wide range of reaction conditions makes it a reliable component in multi-step synthetic sequences. chemicalbook.com The unique physicochemical properties of morpholine also make it useful as a solvent and a base in organic reactions. chemicalbook.com

The diverse biological activities associated with morpholine-containing compounds are extensive, ranging from anticancer and anti-inflammatory to antibiotic and antidepressant effects. researchgate.nete3s-conferences.org This broad spectrum of activity has cemented the morpholine scaffold as a key tool for medicinal chemists in the design and development of new therapeutic agents. nih.gove3s-conferences.org

PropertySignificance in Chemical Synthesis and Drug Design
High Polarity and Hydrogen Bonding CapabilityEnhances aqueous solubility and allows for key interactions with biological targets. researchgate.netresearchgate.net
Metabolic StabilityImproves the pharmacokinetic profile of drug candidates by resisting metabolic breakdown. nih.gov
Chemical StabilityWithstands a variety of reaction conditions, making it a reliable synthetic building block. chemicalbook.com
BasicityAllows for salt formation to improve solubility and handling; acts as a base in chemical reactions. chemicalbook.com
Privileged ScaffoldRecognized as a structural motif with a high propensity for biological activity. nih.govresearchgate.netnih.gov

The Strategic Importance of Chloromethylbenzyl Moieties in Molecular Design

The chloromethylbenzyl group is a highly valuable functional moiety in molecular design and organic synthesis due to the reactivity of the benzylic chloride. A benzylic halide, such as the chloromethyl group attached to a benzene (B151609) ring, is a reactive electrophile that can readily participate in nucleophilic substitution reactions. researchgate.net This reactivity is a cornerstone of its strategic importance, allowing for the facile introduction of a benzyl (B1604629) group onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

The presence of the chlorine atom activates the benzylic position, making the carbon atom susceptible to attack by nucleophiles. This allows for the construction of more complex molecules by forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The substitution of the chlorine atom is typically efficient and proceeds under relatively mild conditions.

In the context of drug discovery, the benzyl group itself can be a critical component of a pharmacophore, engaging in hydrophobic or aromatic interactions within a biological target's binding site. cutm.ac.in The ability to easily append this group via the chloromethyl handle is therefore a significant advantage. Furthermore, the substitution pattern on the benzene ring can be varied to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity and pharmacokinetic properties. youtube.com

The chloromethyl group serves as a versatile synthetic handle. For instance, it can be converted to other functional groups, such as aldehydes, carboxylic acids, or nitriles, further expanding its synthetic utility. This strategic placement of a reactive group allows for late-stage functionalization, a powerful strategy in the synthesis of compound libraries for high-throughput screening.

Reaction TypeNucleophileProduct TypeSignificance
N-AlkylationAmines (e.g., morpholine)BenzylaminesFormation of C-N bonds, crucial for many biologically active compounds. morressier.com
O-AlkylationAlcohols, PhenolsBenzyl ethersCreation of stable ether linkages.
S-AlkylationThiolsBenzyl thioethersFormation of C-S bonds.
C-AlkylationCarbanions (e.g., enolates)Carbon-carbon bond formationElaboration of the carbon skeleton.

Applications of 4 4 Chloromethyl Benzyl Morpholine As a Versatile Synthetic Intermediate

Building Block in the Development of Complex Organic Structures

Saturated heterocyclic compounds, particularly those containing nitrogen and oxygen like morpholine (B109124), are of persistent interest to researchers due to their high biological activity and chemical reactivity. researchgate.net Morpholine derivatives are frequently utilized as foundational starting materials or building blocks for the synthesis of more complex and biologically active compounds. nih.govresearchgate.net The structure of 4-(4-(Chloromethyl)benzyl)morpholine makes it an ideal building block. The morpholine part of the molecule can confer desirable properties such as improved pharmacokinetic profiles, while the chloromethylbenzyl group provides a reactive handle for further chemical modifications. nih.gov This dual functionality allows for its strategic insertion into larger molecular frameworks, serving as a cornerstone for constructing intricate organic structures intended for various applications. researchgate.net

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The morpholine scaffold is a privileged structure in drug design and development, appearing in a wide range of therapeutic agents. nih.gov Its derivatives have shown a vast spectrum of biological activities, making them valuable intermediates in the pharmaceutical and agrochemical industries. researchgate.netontosight.aiontosight.ai The presence of the morpholine ring can enhance potency and provide compounds with desirable drug-like properties. nih.gov

This compound serves as a precursor for molecules targeting a variety of biological systems. The synthesis of functionalized morpholines is a key step in developing new therapeutic agents, including potential treatments for neurological disorders and cancer. ontosight.ainih.gov The ability to use this compound to synthesize a library of derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial in optimizing lead compounds in the drug discovery process. nih.gov For instance, related intermediates like 4-(4-Bromobenzyl)morpholine are explicitly identified as drug intermediates for creating various active compounds. medchemexpress.com

Synthesis of Diverse Functionalized Morpholine Derivatives

The chemical reactivity of this compound, primarily centered on the benzylic chloride, facilitates the synthesis of a wide array of functionalized derivatives. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the attachment of diverse functional groups and the construction of new molecular architectures centered around the 4-benzylmorpholine (B76435) core. researchgate.netresearchgate.net

Starting Material Reagents Resulting Heterocycle Reference
2-(chloromethyl)-1H-benzimidazole, morpholineK2CO3, Acetonitrile; then Benzyl (B1604629) chloride; then 2-Chloro-N-arylacetamidesN-methylmorpholine-functionalized benzimidazolium salts mdpi.com
Morpholine, Ethyl chloroacetate (B1199739)Triethylamine; then Hydrazine (B178648) hydrate; then NH4SCN, HCl; then NaOH5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol researchgate.net

The chloromethyl group on the benzyl ring of this compound makes it structurally analogous to 4-chloromethyl styrene (B11656) (CMS), a monomer widely used for the chemical modification of polymers. sid.irderpharmachemica.comresearchgate.net The benzylic chloride in CMS is highly susceptible to nucleophilic substitution, allowing for the attachment of various functional groups to a polymer backbone. sid.irresearchgate.net

By analogy, this compound can act as a functionalizing agent for polymers containing nucleophilic sites. Conversely, and more directly, it can be used to modify polymers that have been prepared with sites susceptible to electrophilic attack. For instance, polymers derived from CMS are often modified by reacting them with nucleophiles. sid.irresearchgate.net The reaction of this compound with a suitable polymer backbone would covalently link the benzylmorpholine moiety to the polymer chain. Incorporating such bulky side groups can significantly alter the polymer's properties, including its thermal stability, rigidity, and glass transition temperature. sid.irresearchgate.net This strategy can be used to design novel functional polymers with properties tailored for specific applications, such as specialty resins or polymer-supported catalysts. sid.ir

Utility in Enamine Generation in Organic Synthesis

Enamine catalysis is a powerful tool in organic synthesis, often utilizing secondary amines like pyrrolidine (B122466) to activate aldehydes and ketones. nih.gov While morpholine can also form enamines, they are generally considered less reactive than their pyrrolidine counterparts. nih.gov This reduced reactivity is attributed to the presence of the oxygen atom in the morpholine ring, which increases the ionization potential and decreases the nucleophilicity of the enamine. nih.gov

Despite this, recent research has focused on designing highly efficient morpholine-based organocatalysts. By creating specific structural designs, such as β-morpholine amino acids, researchers have overcome the inherent limitations of the morpholine ring in enamine catalysis. nih.gov These specialized catalysts have proven effective in promoting reactions like the 1,4-addition of aldehydes to nitroolefins, yielding products with excellent yields and high stereoselectivity. nih.gov While this compound itself is not a direct catalyst, its structure serves as a scaffold that can be modified to create such advanced, catalytically active molecules. The benzyl group can be functionalized to introduce other groups that might influence the steric and electronic environment of the morpholine nitrogen, potentially tuning its catalytic activity in enamine-mediated transformations.

Advanced Spectroscopic and Structural Elucidation of 4 4 Chloromethyl Benzyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(4-(Chloromethyl)benzyl)morpholine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the specific resonances to the corresponding atoms in the morpholine (B109124) ring, the benzyl (B1604629) group, and the chloromethyl substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the range of δ 7.2-7.4 ppm. This splitting pattern is characteristic of a 1,4-disubstituted benzene ring system.

The protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet at approximately δ 4.5-4.6 ppm. The benzylic protons (-CH₂-) connecting the aromatic ring to the morpholine nitrogen show a singlet around δ 3.5 ppm. The protons on the morpholine ring itself exhibit two distinct multiplets. The four protons adjacent to the oxygen atom (-O-CH₂-) typically resonate in the region of δ 3.6-3.8 ppm, while the four protons adjacent to the nitrogen atom (-N-CH₂-) are found further upfield, around δ 2.4-2.6 ppm.

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)7.2-7.42 x Doublet4H
Chloromethyl (-CH₂Cl)4.5-4.6Singlet2H
Benzylic (-CH₂-N)3.5Singlet2H
Morpholine (-O-CH₂-)3.6-3.8Multiplet4H
Morpholine (-N-CH₂-)2.4-2.6Multiplet4H

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom. The carbon atoms of the benzene ring are expected to show four distinct signals. The quaternary carbon attached to the benzylic group and the carbon attached to the chloromethyl group would appear around δ 137-138 ppm and δ 134-135 ppm, respectively. The four aromatic CH carbons will give two signals in the δ 128-130 ppm region.

The carbon of the chloromethyl group (-CH₂Cl) is anticipated to resonate at approximately δ 45-46 ppm. The benzylic carbon (-CH₂-N) signal is predicted to be around δ 62-63 ppm. Within the morpholine ring, the carbons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded, appearing at δ 66-67 ppm, while the carbons adjacent to the nitrogen (-N-CH₂-) are expected at δ 53-54 ppm.

Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic (C-CH₂)137-138
Aromatic (C-CH₂Cl)134-135
Aromatic (CH)128-130
Morpholine (-O-CH₂)66-67
Benzylic (-CH₂-N)62-63
Morpholine (-N-CH₂)53-54
Chloromethyl (-CH₂Cl)45-46

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its structural components. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene groups of the morpholine and benzyl moieties appear in the 2800-3000 cm⁻¹ range. libretexts.org

The C=C stretching vibrations of the para-substituted aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. libretexts.org The morpholine ring is characterized by C-O-C asymmetric and symmetric stretching vibrations, which are typically strong and appear around 1115-1125 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring are found in the 1200-1000 cm⁻¹ range. A key vibration for the chloromethyl group, the C-Cl stretch, is expected to produce a band in the 800-600 cm⁻¹ region.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3030-3100Benzene Ring
Aliphatic C-H Stretch2800-3000-CH₂- (Morpholine, Benzyl)
Aromatic C=C Stretch1600-1450Benzene Ring
C-N Stretch1200-1000Tertiary Amine (Morpholine)
C-O-C Asymmetric Stretch1115-1125Ether (Morpholine)
C-Cl Stretch800-600Chloromethyl Group

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which is a computational method often used in conjunction with experimental FTIR and Raman spectroscopy. nih.gov PED calculations, typically performed using Density Functional Theory (DFT), quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal vibrational mode. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

For this compound (molecular weight: 225.72 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 225 and an isotope peak [M+2]⁺ at m/z 227 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

The fragmentation of the molecular ion is expected to proceed through several key pathways. A primary fragmentation would be the benzylic cleavage, leading to the formation of the highly stable 4-(chloromethyl)benzyl cation or the tropylium ion. The loss of a chlorine radical followed by rearrangement can lead to a prominent peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺). youtube.comnist.gov

Another significant fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the morpholine ring (alpha-cleavage). libretexts.org This can result in two main fragment ions:

The morpholinomethyl cation ([C₄H₈NOCH₂]⁺) with an m/z of 100.

The 4-(chloromethyl)benzyl cation ([ClCH₂C₆H₄CH₂]⁺) with an m/z of 125 (and an isotope peak at 127).

Further fragmentation of the morpholine ring itself can also occur, leading to smaller fragment ions. The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the molecular structure.

X-ray Crystal Structure Analysis of Related Morpholine Compounds

While a specific crystal structure for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of closely related compounds. The study of similar molecular frameworks provides a foundational understanding of the probable solid-state conformation, intermolecular interactions, and packing arrangements that could be expected for the title compound.

A pertinent example is the crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. nih.govresearchgate.netnih.gov In this compound, the morpholinium ring adopts a stable chair conformation. nih.gov This is a common low-energy conformation for six-membered saturated heterocyclic rings. The crystal structure is orthorhombic, belonging to the Pna21 space group, with four molecules per unit cell. nih.govnih.gov The asymmetric unit is comprised of a 4-benzyl-4-pentylmorpholin-4-ium cation and a chloride anion. nih.gov

The crystal packing of 4-benzyl-4-pentylmorpholin-4-ium chloride is characterized by the formation of layers, where each chloride ion is surrounded by four cations. nih.govnih.gov Weak C-H···Cl hydrogen bonds play a role in consolidating the conformation of the molecule. nih.gov

Another related structure, 4-(4-nitrophenyl)thiomorpholine, also demonstrates a chair conformation for the six-membered ring in the solid state. mdpi.com This compound crystallizes with a quasi-axial orientation of the 4-nitrophenyl group. mdpi.com Its solid-state structure is notably influenced by intermolecular C–H···O weak hydrogen bonds, leading to the formation of centrosymmetric dimers. mdpi.com

Table 1: Crystallographic Data for 4-benzyl-4-pentylmorpholin-4-ium chloride researchgate.net

ParameterValue
Chemical formulaC16H26ClNO
Crystal systemOrthorhombic
Space groupPna21
a (Å)21.8109 (4)
b (Å)8.2459 (2)
c (Å)8.8751 (2)
Volume (ų)1596.19 (6)
Z4
Radiation typeCu Kα
Temperature (K)293

Spectroscopic Data Correlation with Computational Predictions

The correlation of experimentally obtained spectroscopic data with computational predictions is a powerful tool for the structural elucidation of molecules. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic parameters, which can then be compared with experimental FT-IR, Raman, and NMR spectra. nih.govresearchgate.netnih.govresearchgate.net

For morpholine derivatives, computational studies have been successfully used to interpret vibrational spectra. nih.gov For instance, in the study of 4-methylmorpholine, DFT calculations using the B3LYP functional with various basis sets were performed to assign the vibrational modes observed in the FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis was crucial for the complete assignment of the observed bands. nih.gov Such studies also allow for the investigation of molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the charge transfer within the molecule. nih.gov

The generation of large synthetic datasets of computational spectra for organic molecules is becoming an increasingly important strategy for advancing the accuracy of spectral prediction models. chemrxiv.org These datasets, often comprising IR and NMR spectra, are generated through hybrid approaches that combine molecular dynamics (MD) simulations, DFT calculations, and machine learning models. chemrxiv.org This wealth of data aids in benchmarking computational methodologies and enhancing the capabilities of AI in molecular property prediction and structure elucidation. chemrxiv.org

In the context of this compound, a similar approach would be highly beneficial. The predicted IR spectrum would show characteristic peaks for the C-Cl stretching vibration, aromatic C-H stretching, and the C-O-C and C-N-C vibrations of the morpholine ring. Similarly, the predicted ¹H and ¹³C NMR spectra would provide chemical shifts for the protons and carbons in different chemical environments, which could be compared with experimental data for structural confirmation.

Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted Data TypeExpected Regions/Features
FT-IRVibrational Frequencies (cm⁻¹)~3050-3000: Aromatic C-H stretch~2950-2800: Aliphatic C-H stretch (morpholine & benzyl CH₂)~1600, 1450: Aromatic C=C stretch~1120-1070: C-O-C stretch (morpholine)~750-650: C-Cl stretch
¹H NMRChemical Shifts (ppm)~7.3-7.4: Aromatic protons (benzyl group)~4.6: -CH₂Cl protons~3.7: -CH₂-O- protons (morpholine)~3.5: -CH₂-N- protons (benzyl)~2.5: -CH₂-N- protons (morpholine)
¹³C NMRChemical Shifts (ppm)~138-128: Aromatic carbons (benzyl group)~67: -CH₂-O- carbons (morpholine)~60: -CH₂-N- carbon (benzyl)~54: -CH₂-N- carbons (morpholine)~45: -CH₂Cl carbon

Theoretical and Computational Investigations of 4 4 Chloromethyl Benzyl Morpholine

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are foundational to modern chemistry, enabling the detailed study of molecular properties. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules, such as their most stable three-dimensional shape (geometry optimization). researchgate.net The geometry optimization process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. This optimized structure corresponds to the most stable arrangement of the atoms in the molecule.

For 4-(4-(chloromethyl)benzyl)morpholine, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the precise bond lengths, bond angles, and dihedral angles. nih.gov This process confirms the lowest energy structure on the potential energy surface. researchgate.net The resulting data provides a detailed picture of the molecule's architecture.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative of the typical output from a DFT/B3LYP calculation and is based on standard values and computations for analogous structures, such as 4-acetylmorpholine. researchgate.net

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl (chloromethyl)~1.79 Å
Bond LengthC-N (morpholine)~1.46 Å
Bond LengthC-O (morpholine)~1.43 Å
Bond AngleC-N-C (morpholine)~112°
Bond AngleC-O-C (morpholine)~111°
Dihedral AngleC-C-C-N (benzyl-morpholine link)Variable (defines conformation)

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach used in conjunction with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comliverpool.ac.uk This technique computes the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accurate prediction of ¹H and ¹³C NMR spectra serves as a powerful tool for confirming the identity and purity of a synthesized compound. scispace.com Comparing the computationally predicted spectrum with an experimentally obtained one can help assign specific peaks to individual atoms within the molecule, which is particularly useful for complex structures. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These values are representative predictions that would be obtained from a GIAO-DFT calculation. Actual experimental values may vary based on solvent and other conditions.

Atom TypePositionPredicted Chemical Shift (ppm)
¹³CChloromethyl (-CH₂Cl)~45-48
¹³CBenzyl (B1604629) (-CH₂-)~62-65
¹³CMorpholine (B109124) (-CH₂-N)~53-56
¹³CMorpholine (-CH₂-O)~66-69
¹³CAromatic C-Cl~135-138
¹HChloromethyl (-CH₂Cl)~4.5-4.7
¹HBenzyl (-CH₂-)~3.5-3.7
¹HMorpholine (-CH₂-N)~2.4-2.6
¹HMorpholine (-CH₂-O)~3.7-3.9

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and has high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap implies high kinetic stability and low chemical reactivity. aimspress.com

Analysis of the spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and benzyl moieties, while the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing chloromethyl group. This distribution facilitates intramolecular charge transfer (ICT), where electronic excitation moves electron density from the donor part (HOMO region) to the acceptor part (LUMO region) of the molecule. nih.govmdpi.com

Table 3: Predicted Frontier Molecular Orbital Properties Note: Energy values are illustrative and derived from DFT calculations on similar aromatic and heterocyclic compounds. nih.govnih.gov

PropertyPredicted ValueImplication
HOMO Energy~ -6.5 eVElectron-donating capability
LUMO Energy~ -1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 5.0 eVIndicates moderate chemical stability and reactivity

Conformational Analysis of the Morpholine and Benzyl Moieties

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. For this compound, conformational flexibility arises from two main sources: the puckering of the morpholine ring and the rotation around the single bonds connecting the benzyl group to the morpholine nitrogen.

The morpholine ring typically adopts a stable chair conformation, which minimizes steric strain. nih.gov In this conformation, substituents on the nitrogen atom can be in either an axial or an equatorial position. Due to the significant steric bulk of the 4-(chloromethyl)benzyl group, it is overwhelmingly likely that the molecule's most stable conformer features this group in the equatorial position (Chair-Eq) to avoid unfavorable 1,3-diaxial interactions. nih.gov

Furthermore, rotation is possible around the C-C bond of the benzyl bridge and the C-N bond connecting it to the morpholine ring. Computational potential energy surface scans can map the energy changes associated with these rotations to identify the lowest-energy rotational conformers (rotamers).

Computational Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations can predict a molecule's reactivity by identifying its most reactive sites. This is often accomplished by analyzing the distribution of electronic properties.

The HOMO-LUMO analysis provides initial clues; regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. mdpi.com A more detailed picture is provided by the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the morpholine ring, identifying them as sites for electrophilic attack or protonation. The hydrogen atoms and, significantly, the carbon of the chloromethyl group would exhibit positive potential (blue), marking them as sites for nucleophilic attack.

The most prominent reactive site is the benzylic chloride. The C-Cl bond is polarized, making the carbon atom highly electrophilic and an excellent target for nucleophilic substitution (Sₙ2) reactions. The nitrogen atom of the morpholine ring is a basic and nucleophilic center. Computational modeling can be used to simulate reaction pathways, calculate activation energies, and determine transition state structures, thereby predicting the most favorable mechanisms for reactions involving this compound.

Chemical Biology Perspectives: Molecular Interactions and Mechanisms of Morpholine Containing Compounds

The Morpholine (B109124) Ring as a Privileged Pharmacophore in Chemical Biology

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of providing potent and selective ligands for a range of different biological targets through the modification of its functional groups. nih.govresearchgate.net The morpholine ring is widely regarded as a privileged pharmacophore due to its advantageous physicochemical and biological properties, as well as its synthetic accessibility. nih.govresearchgate.netnih.gov

Morpholine is a six-membered heterocyclic amine containing both an ether and a secondary amine functional group. researchgate.net This unique combination imparts several favorable characteristics. The nitrogen atom provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility and the potential for ionic interactions with biological targets. nih.govacs.org The oxygen atom, on the other hand, can act as a hydrogen bond acceptor. researchgate.net The morpholine ring typically adopts a stable chair conformation, which can serve as a rigid scaffold to orient appended functional groups for optimal interaction with a binding site. nih.govacs.org

The versatility of the morpholine scaffold allows it to be incorporated into a wide variety of molecular architectures, leading to compounds with diverse pharmacological activities. nih.govnih.gov Its presence in numerous approved drugs highlights its importance in drug design and development. nih.govacs.org The ability of the morpholine moiety to improve pharmacokinetic properties, such as absorption and metabolic stability, further solidifies its status as a privileged structure in chemical biology. nih.govnih.gov

Investigation of Molecular Interactions with Biological Targets

The biological activity of any compound is predicated on its interactions with specific molecular targets within a biological system. For morpholine-containing compounds, and specifically for a molecule like "4-(4-(Chloromethyl)benzyl)morpholine", these interactions can be multifaceted, ranging from non-covalent binding to the formation of stable covalent bonds. The benzyl (B1604629) and chloromethyl substituents on the morpholine nitrogen introduce additional possibilities for interaction.

The presence of a chloromethyl group on the benzyl substituent of "this compound" introduces the potential for covalent modification of biological targets, particularly enzymes. youtube.comkhanacademy.org Chloromethyl groups are electrophilic and can react with nucleophilic residues on proteins, such as the thiol group of cysteine, the hydroxyl group of serine or tyrosine, or the imidazole (B134444) group of histidine. This type of irreversible or slowly reversible inhibition can lead to prolonged and potent biological effects.

The general mechanism of covalent modification by a chloromethyl-containing compound involves the nucleophilic attack by an amino acid residue on the electrophilic carbon of the chloromethyl group, resulting in the displacement of the chloride leaving group and the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov This covalent adduct can alter the three-dimensional structure of the enzyme, block the active site, or interfere with the binding of substrates, leading to a loss of catalytic activity. libretexts.org

While specific studies on the covalent modification of enzymes by "this compound" are not prevalent in the literature, the chemical reactivity of the chloromethyl group is well-established, suggesting that this compound could act as a covalent inhibitor for enzymes with susceptible nucleophilic residues in their active or allosteric sites.

Beyond covalent interactions, "this compound" can engage in a variety of non-covalent ligand-receptor interactions that can influence cellular signaling pathways. nih.govnih.govfrontiersin.org These interactions are fundamental to the mechanism of action of many drugs and bioactive molecules.

The key structural features of "this compound" that can participate in these interactions include:

The Morpholine Ring: The nitrogen atom can form hydrogen bonds or ionic interactions, while the oxygen atom can act as a hydrogen bond acceptor. The ring itself can participate in van der Waals interactions. researchgate.net

The Benzyl Group: The aromatic ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. It can also form hydrophobic interactions.

The Chloromethyl Group: Prior to any covalent reaction, this group can participate in halogen bonding and other non-covalent interactions.

The combination of these interactions allows for specific binding to target receptors, which can trigger or block downstream signaling cascades. For instance, the binding of a ligand to a G protein-coupled receptor (GPCR) can initiate a conformational change that leads to the activation of intracellular signaling pathways. nih.gov Similarly, the interaction with an ion channel could modulate its opening or closing, thereby affecting ion flow across the cell membrane. The specific cellular response will depend on the nature of the receptor and the signaling pathways it regulates.

Structure-Activity Relationship (SAR) Studies for Morpholine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery. nih.gov For morpholine derivatives, extensive SAR studies have been conducted across various therapeutic areas, providing valuable insights into the role of different substituents on the morpholine scaffold. nih.govtandfonline.comsci-hub.see3s-conferences.org

In the context of "this compound", the following SAR observations from related series of compounds can be considered:

Substitution on the Morpholine Nitrogen: The nature of the substituent on the nitrogen atom is a key determinant of biological activity. The presence of a benzyl group, as in the target compound, is common in many bioactive morpholine derivatives and often contributes to binding affinity through hydrophobic and aromatic interactions.

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly modulate potency and selectivity. In "this compound", the chloromethyl group is at the para position. SAR studies on related benzylmorpholine series often show that the substitution pattern on the phenyl ring influences interaction with the target, with different positions and electronic properties of the substituents being optimal for different targets.

Stereochemistry: For morpholine derivatives with chiral centers, the stereochemistry can have a profound impact on biological activity. While "this compound" itself is not chiral, related substituted morpholines often exhibit stereospecific binding to their targets.

The following table summarizes general SAR trends for benzylmorpholine derivatives based on published literature.

Structural FeatureGeneral SAR ObservationPotential Implication for this compound
N-Benzyl GroupOften enhances binding affinity through hydrophobic and aromatic interactions.The benzyl group likely contributes to target binding.
Para-substitution on Benzyl RingThe electronic nature and size of the substituent are critical. Electron-withdrawing or -donating groups can modulate activity depending on the target.The chloromethyl group, being weakly electron-withdrawing, will influence the electronic properties of the aromatic ring and its interactions.
Chloromethyl GroupIntroduces potential for covalent bond formation with nucleophilic residues.May act as an irreversible or slowly reversible inhibitor.

Mechanistic Insights into Enzyme Inhibition (e.g., α-Glucosidase, Tyrosinase)

While specific mechanistic studies for "this compound" are limited, we can infer potential mechanisms of enzyme inhibition by examining the inhibition of enzymes like α-glucosidase and tyrosinase by structurally related compounds.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govyoutube.comnih.gov α-Glucosidase inhibitors work by delaying the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose levels. nih.govnih.gov Many α-glucosidase inhibitors are competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. researchgate.netsemanticscholar.org

For a compound like "this compound", potential mechanisms of α-glucosidase inhibition could include:

Competitive Inhibition: The morpholine and benzyl moieties could mimic the structure of the carbohydrate substrate, allowing the compound to bind to the active site.

Non-competitive or Mixed Inhibition: The compound could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.

Covalent Inhibition: The chloromethyl group could react with a nucleophilic residue in or near the active site, leading to irreversible inhibition.

Several studies have reported on morpholine-containing compounds as α-glucosidase inhibitors, highlighting the importance of the morpholine scaffold for this activity. mdpi.com

Tyrosinase Inhibition:

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. tandfonline.comcijournal.ru Its inhibition is of interest for the development of skin-whitening agents and for the prevention of browning in fruits and vegetables. researchgate.net Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. nih.govtandfonline.com

Potential mechanisms of tyrosinase inhibition by "this compound" could involve:

Competitive Inhibition: The benzyl portion of the molecule could mimic the structure of tyrosine or L-DOPA, the natural substrates of tyrosinase, and compete for binding at the active site.

Copper Chelation: The morpholine nitrogen and/or other atoms could chelate the copper ions in the active site of the enzyme, rendering it inactive.

Covalent Modification: The chloromethyl group could form a covalent bond with a key amino acid residue in the enzyme.

The following table outlines the potential inhibitory mechanisms for "this compound" against these two enzymes.

EnzymePotential Inhibition MechanismStructural Basis
α-GlucosidaseCompetitive InhibitionMorpholine and benzyl groups mimicking the carbohydrate substrate.
Non-competitive/Mixed InhibitionBinding to an allosteric site.
Covalent InhibitionReaction of the chloromethyl group with a nucleophilic residue.
TyrosinaseCompetitive InhibitionBenzyl group mimicking tyrosine or L-DOPA.
Copper ChelationCoordination of morpholine nitrogen or other atoms with copper ions.
Covalent InhibitionReaction of the chloromethyl group with a nucleophilic residue.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for 4-(4-(Chloromethyl)benzyl)morpholine

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research must prioritize the development of green and sustainable methods for synthesizing this compound, moving away from traditional, often inefficient and wasteful, protocols.

Conventional approaches to morpholine (B109124) synthesis can be multi-step and rely on harsh reagents. chemrxiv.org A promising avenue for innovation lies in adapting recent advancements in green morpholine synthesis to the specific target molecule. For instance, a highly efficient, one or two-step, redox-neutral protocol has been developed for converting 1,2-amino alcohols to morpholines using inexpensive and readily available reagents like ethylene sulfate and potassium tert-butoxide. organic-chemistry.orgnih.gov This method is scalable and aligns with the principles of green chemistry by minimizing waste and avoiding toxic reagents such as chloroacetyl chloride and hydride reducing agents. chemrxiv.orgorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes

Feature Traditional Route (e.g., Chloroacetyl Chloride) Emerging Green Route (e.g., Ethylene Sulfate) Future Goal (Hypothetical)
Number of Steps Often 3 or more 1-2 steps organic-chemistry.org 1-step (Multi-component)
Reagents Chloroacetyl chloride, hydride reductants chemrxiv.org Ethylene sulfate, tBuOK chemrxiv.org Biocatalysts, renewable feedstocks
Byproducts Significant inorganic salt waste Minimal, cleaner reaction profiles organic-chemistry.org Water as the primary byproduct
Energy Input High (reflux conditions, multiple steps) Milder conditions, redox-neutral nih.gov Room temperature, low energy

| Atom Economy | Low | High | Very High |

Exploration of Untapped Reactivity Modes and Chemical Transformations

The inherent reactivity of this compound is centered on two primary sites: the electrophilic benzylic chloride and the nucleophilic morpholine nitrogen. While standard SN2 reactions at the chloromethyl group are expected, future research should delve into more novel and untapped chemical transformations.

The benzylic chloride is a key functional handle. Its reactivity makes it an excellent precursor for a vast number of nucleophilic substitutions, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries. asianpubs.org For example, it can be used in substitution reactions with amines, thiols, and alkoxides. Beyond simple substitution, its potential in forming organometallic reagents (e.g., Grignard or organolithium species) via metal-halogen exchange could open pathways to new carbon-carbon bond formations.

The morpholine ring itself presents further opportunities. The nitrogen atom can be quaternized to form morpholinium salts, which have applications as phase-transfer catalysts or precursors to ionic liquids. nih.govresearchgate.net The synthesis of N-methylmorpholine-functionalized benzimidazolium salts from related morpholine-containing precursors highlights the utility of the morpholine nitrogen in building more complex heterocyclic systems. mdpi.com

Future work could explore:

Radical Reactions: Investigating the participation of the chloromethyl group in atom transfer radical polymerization (ATRP) to create well-defined polymers.

Palladium-Catalyzed Cross-Coupling: Utilizing the benzyl (B1604629) chloride moiety in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build molecular complexity.

Ring-Opening/Ring-Transformation Reactions: Exploring conditions that could lead to the selective opening or rearrangement of the morpholine ring to access novel scaffolds.

Advanced Computational Modeling for Predictive Chemical Biology and Materials Science

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the lab. mdpi.com Applying advanced computational modeling to this compound and its derivatives can accelerate their development in both chemical biology and materials science.

In chemical biology , computational methods can predict the biological activity of derivatives. wiley.com

Molecular Docking: Simulating the binding of virtual libraries based on the this compound scaffold against known protein targets (e.g., enzymes, receptors) can identify potential lead compounds for drug discovery. This approach has been successfully used to correlate docking studies with the inhibitory potential of morpholine-containing compounds against enzymes like α-glucosidase. mdpi.com

Pharmacophore Modeling: Identifying the key structural features responsible for a desired biological activity can guide the rational design of more potent and selective molecules.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize compounds with favorable drug-like characteristics early in the discovery process.

In materials science , computational modeling can predict the physical and chemical properties of polymers or other materials derived from this compound. mdpi.com

Density Functional Theory (DFT) Calculations: These can be used to determine electronic properties, reactivity indices, and spectroscopic signatures of the monomer and resulting polymers.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials, such as the glass transition temperature of polymers or the conductivity of ionic liquids, providing insights into their performance and stability. mdpi.com

The integration of these computational tools will enable a more targeted and efficient approach to discovering novel applications for this compound. nih.gov

Integration of this compound into Complex Chemical Systems for Functional Materials

The bifunctional nature of this compound makes it an ideal candidate for incorporation into complex chemical systems to create novel functional materials.

Polymer Synthesis: The compound can be viewed as a functionalized monomer. The reactive chloromethyl group is analogous to that in 4-chloromethyl styrene (B11656) (also known as 4-vinylbenzyl chloride), a monomer widely used to create functional polymers. asianpubs.org Polymers derived from 4-chloromethyl styrene can be readily modified by nucleophilic substitution of the chlorine atom, leading to materials used as bactericides, photosensitizers, and for biomedical applications. asianpubs.org Similarly, this compound could be used to synthesize:

Functional Resins: For applications in solid-phase synthesis, catalysis, or ion-exchange chromatography.

Smart Polymers: Where the morpholine unit can impart pH- or temperature-responsive behavior.

Biocompatible Polymers: For drug delivery systems or coatings for medical devices.

Ionic Liquids: Quaternary ammonium (B1175870) salts, including those based on a morpholine core, are important precursors for the synthesis of ionic liquids (ILs). nih.gov By reacting this compound with various alkylating or arylating agents, a diverse range of quaternary morpholinium salts can be prepared. Subsequent anion metathesis would yield ILs with tunable properties such as viscosity, conductivity, and thermal stability, making them suitable for applications in electrochemistry, catalysis, and as green solvents. nih.gov

Table 2: Potential Applications in Functional Materials

Material Class Precursor Role of this compound Potential Applications
Functional Polymers Monomer with a modifiable side chain asianpubs.org Solid-phase supports, drug delivery vehicles, sensors, antimicrobial surfaces
Ionic Liquids Building block for quaternary morpholinium cations nih.gov Green solvents, electrolytes for batteries, catalysts, extraction media
Supramolecular Assemblies Component for self-assembling systems via non-covalent interactions Gels, liquid crystals, molecular recognition systems

| Metal-Organic Frameworks (MOFs) | Functionalized ligand for framework construction | Gas storage, separation, catalysis |

Future research in this area will focus on the controlled synthesis of these materials and the thorough characterization of their structure-property relationships to tailor them for specific high-value applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.